4-(METHOXYCARBONYL)-2-METHYLPHENYLBORONIC ACID
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Overview
Description
4-(METHOXYCARBONYL)-2-METHYLPHENYLBORONIC ACID is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of boronic acid groups attached to a phenyl ring substituted with methoxycarbonyl and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHOXYCARBONYL)-2-METHYLPHENYLBORONIC ACID typically involves the reaction of this compound with a suitable boron source. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(METHOXYCARBONYL)-2-METHYLPHENYLBORONIC ACID undergoes various types of chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boranes.
Substitution: The methoxycarbonyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives of the original compound .
Scientific Research Applications
4-(METHOXYCARBONYL)-2-METHYLPHENYLBORONIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(METHOXYCARBONYL)-2-METHYLPHENYLBORONIC ACID involves the interaction of the boronic acid groups with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid groups undergo transmetalation with palladium, forming a palladium-boron complex. This complex then undergoes reductive elimination to form the desired carbon-carbon bond . In biological systems, the boronic acid groups can interact with enzymes and other proteins, inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar structure but lacks the additional methyl group.
4-Carboxyphenylboronic acid: Contains a carboxyl group instead of a methoxycarbonyl group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a methoxycarbonyl group.
Uniqueness
4-(METHOXYCARBONYL)-2-METHYLPHENYLBORONIC ACID is unique due to the presence of both methoxycarbonyl and methyl groups on the phenyl ring. This combination of functional groups enhances its reactivity and makes it a versatile reagent in various chemical reactions .
Properties
IUPAC Name |
(4-methoxycarbonyl-2-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H11BO4/c3*1-6-5-7(9(11)14-2)3-4-8(6)10(12)13/h3*3-5,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNZUAVJMYKLPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)C)(O)O.B(C1=C(C=C(C=C1)C(=O)OC)C)(O)O.B(C1=C(C=C(C=C1)C(=O)OC)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33B3O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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